molecular formula C21H27N5O3S B1671978 4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Cat. No.: B1671978
M. Wt: 429.5 g/mol
InChI Key: OKXCVUICUUOADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GNE-9278 is a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. It enhances the activity of NMDA receptors, which are crucial for synaptic plasticity, learning, and memory. This compound has shown potential in mitigating the inhibitory effects of ethanol on NMDA receptor function, making it a promising candidate for research in neuroprotection and neurodevelopment .

Mechanism of Action

Target of Action

GNE-9278, also known as PAPD5-IN-1, is a potent positive allosteric modulator (PAM) that primarily targets N-methyl-D-aspartate (NMDA) receptors . These receptors are ionotropic glutamate receptors involved in learning and memory . The compound robustly potentiates NMDA receptors containing GluN2A, 2B, 2C, and 2D subunits .

Mode of Action

GNE-9278 acts at the GluN1 transmembrane domain (TMD) of the NMDA receptors . It binds to the extracellular surface of the GluN1 pre-M1 transmembrane region . This binding increases receptor currents in the presence of saturating concentrations of glutamate and glycine . Additionally, GNE-9278 slows deactivation kinetics and increases the potency of both glutamate and glycine .

Biochemical Pathways

The action of GNE-9278 affects the glutamatergic signaling pathway, which is the primary excitatory neurotransmission in the mammalian central nervous system . By modulating NMDA receptors, GNE-9278 influences the calcium influx in neurons . This modulation can counteract the inhibitory effects of substances like ethanol on NMDA receptor function .

Result of Action

GNE-9278 has been shown to dose-dependently increase the amplitude, decay time, and total charge of NMDA excitatory postsynaptic currents . It can significantly reduce the inhibitory effect of substances like ethanol on NMDA excitatory postsynaptic current amplitude, decay time, and total charge . This indicates that positive allosteric modulators like GNE-9278 can mitigate the hypofunction of NMDA receptors in neurons .

Action Environment

Environmental factors such as the presence of ethanol can influence the action of GNE-9278. For instance, GNE-9278 has been shown to block the ethanol-induced decrease of excitability in developing neurons . This suggests that the compound’s action, efficacy, and stability can be influenced by the biochemical environment in which it is applied.

Preparation Methods

The chemical name of GNE-9278 is 4-Cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide . The synthetic route involves the formation of the triazolopyrimidine core, followed by the introduction of the cyclohexyl and benzenesulfonamide groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods focus on optimizing yield and purity through controlled reaction conditions and purification techniques .

Chemical Reactions Analysis

GNE-9278 undergoes various chemical reactions, including:

Comparison with Similar Compounds

GNE-9278 is unique among NMDA receptor modulators due to its specific binding site and mechanism of action. Similar compounds include:

Properties

IUPAC Name

4-cyclohexyl-N-(5-methyl-7-oxo-2-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3S/c1-3-7-18-23-21-22-14(2)19(20(27)26(21)24-18)25-30(28,29)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h10-13,15,25H,3-9H2,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXCVUICUUOADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=NC(=C(C(=O)N2N1)NS(=O)(=O)C3=CC=C(C=C3)C4CCCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
Reactant of Route 6
4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

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